Cas no 1289099-03-1 (5-Hydroxy-4-nitropicolinaldehyde)

5-Hydroxy-4-nitropicolinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-4-nitropicolinaldehyde
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- Inchi: 1S/C6H4N2O4/c9-3-4-1-5(8(11)12)6(10)2-7-4/h1-3,10H
- InChI Key: INEBHWZKGLWVIU-UHFFFAOYSA-N
- SMILES: OC1=CN=C(C=O)C=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 168.01710661 g/mol
- Monoisotopic Mass: 168.01710661 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 168.11
- Topological Polar Surface Area: 96
- XLogP3: 0.7
5-Hydroxy-4-nitropicolinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004222-1g |
5-Hydroxy-4-nitropicolinaldehyde |
1289099-03-1 | 95% | 1g |
3,010.80 USD | 2021-06-08 | |
Alichem | A029004222-250mg |
5-Hydroxy-4-nitropicolinaldehyde |
1289099-03-1 | 95% | 250mg |
1,058.40 USD | 2021-06-08 | |
Alichem | A029004222-500mg |
5-Hydroxy-4-nitropicolinaldehyde |
1289099-03-1 | 95% | 500mg |
1,701.85 USD | 2021-06-08 |
5-Hydroxy-4-nitropicolinaldehyde Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on 5-Hydroxy-4-nitropicolinaldehyde
Recent Advances in the Application of 5-Hydroxy-4-nitropicolinaldehyde (CAS: 1289099-03-1) in Chemical Biology and Pharmaceutical Research
5-Hydroxy-4-nitropicolinaldehyde (CAS: 1289099-03-1) is an emerging chemical compound with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and antimicrobial agents. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of interest is the use of 5-Hydroxy-4-nitropicolinaldehyde as a precursor in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing pyridine-based scaffolds, which are critical for targeting protein-protein interactions in cancer therapy. The study reported a novel synthetic route that improved yield and purity, paving the way for scalable production.
In addition to its synthetic applications, recent research has explored the biological activity of 5-Hydroxy-4-nitropicolinaldehyde derivatives. A team at the University of Cambridge identified several derivatives exhibiting potent inhibitory effects against bacterial efflux pumps, a mechanism often associated with antibiotic resistance. These findings, published in Antimicrobial Agents and Chemotherapy, suggest that this compound could play a role in addressing the global challenge of multidrug-resistant infections.
Another noteworthy development is the use of 5-Hydroxy-4-nitropicolinaldehyde in chemical proteomics. Researchers at Stanford University employed this compound as a reactive probe to map cysteine residues in disease-relevant proteins, as detailed in a 2024 Nature Chemical Biology paper. This approach has provided new insights into protein function and could facilitate the discovery of novel drug targets.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 5-Hydroxy-4-nitropicolinaldehyde-derived compounds. Recent computational studies, including molecular dynamics simulations published in the Journal of Chemical Information and Modeling, have begun to address these issues by predicting metabolic stability and membrane permeability. These efforts are critical for translating laboratory findings into clinically viable therapeutics.
In conclusion, 5-Hydroxy-4-nitropicolinaldehyde (CAS: 1289099-03-1) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. The recent studies discussed here demonstrate its potential as a synthetic building block, a source of bioactive molecules, and a tool for proteomic research. As research continues, this compound is likely to play an increasingly important role in addressing unmet medical needs, particularly in the areas of infectious diseases and oncology.
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